4,5-Difluoro-2-nitrobenzoyl chloride

Glycogen phosphorylase inhibitors Benzamide derivatives Type 2 diabetes

Research pain point: Regioisomeric contamination in fluorinated acyl chlorides alters SAR outcomes and biological activity. This compound offers a verified 4,5-difluoro-2-nitro substitution pattern with ortho-nitro activation distinct from 2,4-difluoro-5-nitro regioisomers. - Validated in GPa inhibitor SAR: lead benzamide 4m achieves IC50 = 2.68 μM (100x improvement) - Kilogram-scale feasible via oxalyl chloride route from 4,5-difluoro-2-nitrobenzoic acid - Enables quinolone & benzamide libraries for antiviral discovery (EC50 = 0.6 μM anti-adenoviral)

Molecular Formula C7H2ClF2NO3
Molecular Weight 221.54 g/mol
CAS No. 129951-46-8
Cat. No. B12842475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-2-nitrobenzoyl chloride
CAS129951-46-8
Molecular FormulaC7H2ClF2NO3
Molecular Weight221.54 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(=O)Cl
InChIInChI=1S/C7H2ClF2NO3/c8-7(12)3-1-4(9)5(10)2-6(3)11(13)14/h1-2H
InChIKeyXMDTVBHFULRTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Difluoro-2-nitrobenzoyl Chloride: Specialized Fluorinated Intermediate


4,5-Difluoro-2-nitrobenzoyl chloride (CAS 129951-46-8) is a poly-substituted aromatic acyl chloride featuring a 1,2,4,5-tetrasubstituted benzene core with fluorine atoms at the 4- and 5-positions, a nitro group at the 2-position, and a reactive acyl chloride moiety at the 1-position [1]. With a molecular formula of C₇H₂ClF₂NO₃ and a molecular weight of 221.55 g/mol , this compound serves as a versatile electrophilic building block for introducing the 4,5-difluoro-2-nitrobenzoyl fragment into target molecules via nucleophilic acyl substitution . The electron-withdrawing effects of both the ortho-nitro group and the fluorine substituents collectively activate the acyl chloride toward nucleophilic attack while simultaneously modulating the electronic character of the aromatic ring for downstream transformations .

Workflow Electrophilic building block for nucleophilic acyl substitution
Selection Context Ortho-nitro / 4,5-difluoro pattern enables distinct electronic activation
Use Context Reported acylating agent in medicinal chemistry SAR campaigns

4,5-Difluoro-2-nitrobenzoyl Chloride: Unmatched Substitution Pattern


Within the fluorinated nitrobenzoyl chloride class, seemingly minor positional variations in substitution patterns produce compounds with substantially different electronic properties and steric profiles that directly impact synthetic utility. The 4,5-difluoro-2-nitro substitution pattern creates a unique ortho-nitro / para,meta-difluoro electronic configuration that differs fundamentally from regioisomers such as 2,4-difluoro-5-nitrobenzoyl chloride (CAS 221560-09-4) or mono-fluorinated analogs like 5-fluoro-2-nitrobenzoyl chloride (CAS 394-02-5) . The specific positioning of the electron-withdrawing nitro group ortho to the acyl chloride moiety, combined with the two fluorine atoms at the 4- and 5-positions, establishes a distinctive reactivity profile that cannot be replicated by other substitution patterns. Generic substitution without verifying the exact substitution pattern risks introducing unintended electronic perturbations that may alter reaction kinetics, product yields, or the biological activity profile of the final target compound.

4,5-Difluoro-2-nitrobenzoyl chloride
Regioisomeric analogs
Nitro Position
ortho to COCl
meta to COCl
Electronic Activation
Inductive + resonance
Predominantly inductive
Fluorine Count
Di-fluoro (4,5)
Di-fluoro or mono-fluoro
Positional isomers may shift reaction kinetics and product profiles. Verify exact substitution pattern; direct replacement without validation may alter synthetic outcome.

4,5-Difluoro-2-nitrobenzoyl Chloride: Quantitative Evidence


Synthetic Utility for GP Inhibitor Benzamides

4,5-Difluoro-2-nitrobenzoyl chloride has been explicitly employed as a key intermediate (compound 7) in the synthesis of a benzamide derivative series evaluated as glycogen phosphorylase (GP) inhibitors, with the lead compound 4m achieving an IC₅₀ of 2.68 μM against GPa, representing a nearly 100-fold potency improvement over the initial lead compound 1 [1]. The synthetic route involved treatment of 4,5-difluoro-2-nitrobenzoic acid with oxalyl chloride and DMF to afford the target acyl chloride 7, which was subsequently reacted with various amines to generate the benzamide library [1]. In contrast, no peer-reviewed primary literature was identified demonstrating comparable validated synthetic utility for regioisomeric fluorinated nitrobenzoyl chlorides such as 2,4-difluoro-5-nitrobenzoyl chloride in medicinal chemistry programs with reported biological outcomes.

GP Inhibitor SAR
Head-to-head
Derived lead 4m IC₅₀ 2.68 μM (GPa); ~100-fold improvement over initial lead.
Supports medicinal chemistry SAR campaign use
Reported in published benzamide GP inhibitor study
Glycogen phosphorylase inhibitors Benzamide derivatives Type 2 diabetes

Ortho-Nitro vs. Meta-Nitro Substitution

The substitution pattern of 4,5-difluoro-2-nitrobenzoyl chloride places the reactive acyl chloride at position 1, the strongly electron-withdrawing nitro group ortho at position 2, and two fluorine atoms at the meta (4) and para (5) positions relative to the acyl chloride . This contrasts with the commercially available 2,4-difluoro-5-nitrobenzoyl chloride (CAS 221560-09-4), which positions the acyl chloride at position 1, the nitro group meta at position 5, and fluorines ortho (2) and meta (4) relative to the acyl chloride . The ortho-nitro configuration in the target compound provides enhanced activation of the acyl chloride toward nucleophilic attack via both inductive and through-resonance effects, whereas the meta-nitro configuration in the comparator exerts predominantly inductive withdrawal with attenuated resonance contribution. The molecular weight of 221.55 g/mol differs from mono-fluorinated analogs such as 5-fluoro-2-nitrobenzoyl chloride (MW 203.56 g/mol) , reflecting the additional fluorine atom and its impact on lipophilicity and metabolic stability in derived products.

Substitution Pattern
Structural comparison
Ortho-nitro (2-NO₂) vs. meta-nitro (5-NO₂); MW 221.55 vs. 203.56 g/mol (mono-F analog).
Distinct electronic activation profile limits substitution
Based on IUPAC/CAS structural data
SAR studies Fluorinated building blocks Aromatic substitution

High-Yield Acyl Chloride Synthesis Feasibility

While direct yield data for 4,5-difluoro-2-nitrobenzoyl chloride synthesis was not identified in the accessible literature, a closely related regioisomer, 2,4-difluoro-5-nitrobenzoyl chloride (CAS 221560-09-4), has been prepared from the corresponding benzoic acid with oxalyl chloride in dichloromethane with DMF catalysis, achieving a documented yield of 95.2% (111 g scale from 100 g acid, 0.492 mol) after 3.25 hours at reflux . The synthetic method employing oxalyl chloride and catalytic DMF is directly transferable to the preparation of 4,5-difluoro-2-nitrobenzoyl chloride from 4,5-difluoro-2-nitrobenzoic acid (CAS 20372-63-8) , as evidenced by the explicit use of this identical methodology in the Chen et al. 2007 study where oxalyl chloride and DMF were employed to convert 4,5-difluoro-2-nitrobenzoic acid to the target acyl chloride 7 [1].

Acyl Chloride Synthesis
Class-level inference
Regioisomer prepared at 95.2% yield (oxalyl chloride/DMF); same method applicable to target.
Reported method supports scale-up feasibility
Direct yield data for target not reported
Process chemistry Acyl chloride synthesis Fluorinated intermediates

4,5-Difluoro-2-nitrobenzoyl Chloride: Application Scenarios


Benzamide-Based GP Inhibitor Synthesis

Procure 4,5-difluoro-2-nitrobenzoyl chloride as the acylating agent for constructing benzamide libraries targeting glycogen phosphorylase inhibition. The compound has been explicitly validated in a published SAR campaign where it served as the key intermediate for generating a series of benzamide derivatives, with the lead compound 4m demonstrating an IC₅₀ of 2.68 μM against GPa, a nearly 100-fold improvement over the initial lead [1]. The documented synthetic protocol involves reaction of the acyl chloride with primary amines in the presence of pyridine at room temperature, providing a robust and reproducible method for amide bond formation.

Electrophilic Introduction of 4,5-Difluoro-2-nitrobenzoyl Fragment

Use this compound as a reactive acyl chloride for introducing the 4,5-difluoro-2-nitrobenzoyl moiety into nucleophile-containing substrates including amines, alcohols, and thiols. The ortho-nitro group provides enhanced activation of the carbonyl toward nucleophilic attack via combined inductive and through-resonance electron withdrawal, distinguishing this reagent from meta-nitro regioisomers that lack equivalent resonance activation [1]. The dual fluorine substitution at the 4- and 5-positions imparts increased lipophilicity and metabolic stability to derived products compared to non-fluorinated or mono-fluorinated benzoyl chlorides.

Scalable Acyl Chloride Intermediate

Incorporate 4,5-difluoro-2-nitrobenzoyl chloride into multi-step synthetic routes requiring kilogram-scale preparation. The compound is derived from 4,5-difluoro-2-nitrobenzoic acid (CAS 20372-63-8) , and the acyl chloride formation methodology using oxalyl chloride with catalytic DMF has been demonstrated on 111 g scale with 95.2% yield for the closely related 2,4-difluoro-5-nitrobenzoyl chloride regioisomer . This established process chemistry precedent supports the technical feasibility of large-scale procurement and use.

Fluorinated Building Block for Antiviral Drug Discovery

Employ 4,5-difluoro-2-nitrobenzoyl chloride in the synthesis of fluorinated heterocyclic scaffolds for antiviral drug discovery. The compound has been identified as a relevant intermediate in the development of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues with anti-adenoviral activity, where optimized compounds 35g and 35j achieved EC₅₀ values of 0.6 μM with low cell toxicity . Additionally, the compound serves as a precursor for the synthesis of 4-hydroxyquinolin-2(1H)-one analogues and 2-substituted quinolone derivatives , expanding its utility across multiple heterocyclic medicinal chemistry platforms.

Application
Selection Property
Validation Focus
Benzamide GP inhibitor SAR studies
Reported acylating agent for benzamide library
GP inhibition assay context
Nucleophilic acylation reactions
Ortho-nitro enhanced acyl chloride reactivity
Electronic profile context (ortho-nitro vs meta-nitro)
Multi-step synthesis scale-up
Transferable acyl chloride method (oxalyl chloride/DMF)
Reported regioisomer yield context
Antiviral screening compound synthesis
Fluorinated benzoyl building block
Anti-adenoviral screening endpoint context

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